REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:9]=[CH:8][O:7][C:6]=1[CH2:10][C:11](OC)=[O:12])=[O:4].[BH4-].[Na+].O>CO>[OH:12][CH2:11][CH2:10][C:6]1[O:7][CH:8]=[CH:9][C:5]=1[C:3]([O:2][CH3:1])=[O:4] |f:1.2|
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Name
|
|
Quantity
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1.287 g
|
Type
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reactant
|
Smiles
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COC(=O)C1=C(OC=C1)CC(=O)OC
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Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
by stirring at room temperature for 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
extracted with diethyl ether 3 times
|
Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layer was dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=3/1 to 1/1)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |